Dimethyl anilino(phenyl)propanedioate
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Overview
Description
Dimethyl anilino(phenyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl anilino(phenyl)propanedioate typically involves the esterification of aniline derivatives with propanedioic acid derivatives. One common method is the Fischer esterification, where aniline is reacted with dimethyl propanedioate in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl anilino(phenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Dimethyl anilino(phenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl anilino(phenyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A structurally similar compound with two ester groups attached to a central carbon atom.
Aniline derivatives: Compounds with an aniline group attached to various functional groups.
Phenylpropanoids: Compounds with a phenyl ring attached to a propanoic acid moiety.
Uniqueness
Dimethyl anilino(phenyl)propanedioate is unique due to the presence of both an aniline group and a propanedioate moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918866-93-0 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
dimethyl 2-anilino-2-phenylpropanedioate |
InChI |
InChI=1S/C17H17NO4/c1-21-15(19)17(16(20)22-2,13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12,18H,1-2H3 |
InChI Key |
SWZXWDCJRNIZSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C(=O)OC)NC2=CC=CC=C2 |
Origin of Product |
United States |
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